
1-(5-Bromo-4-chlorothiophen-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-4-chlorothiophen-2-yl)ethanol is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound is characterized by the presence of a bromine and chlorine atom on the thiophene ring and an ethanol group attached to the second carbon of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-chlorothiophen-2-yl)ethanol can be achieved through several methods. One common method involves the bromination and chlorination of thiophene, followed by the introduction of an ethanol group. The reaction typically involves the use of bromine and chlorine reagents under controlled conditions to ensure selective halogenation of the thiophene ring. The final step involves the addition of an ethanol group to the halogenated thiophene.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-4-chlorothiophen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine and chlorine atoms can be reduced to form a thiophene derivative with fewer halogen atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiophene derivatives with fewer halogen atoms.
Substitution: Formation of thiophene derivatives with new functional groups.
Applications De Recherche Scientifique
1-(5-Bromo-4-chlorothiophen-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromo-4-chlorothiophen-2-yl)ethanone: Similar structure but with a ketone group instead of an ethanol group.
1-(5-Bromo-4-chlorothiophen-2-yl)methanol: Similar structure but with a methanol group instead of an ethanol group.
1-(5-Bromo-4-chlorothiophen-2-yl)propane: Similar structure but with a propane group instead of an ethanol group.
Uniqueness
1-(5-Bromo-4-chlorothiophen-2-yl)ethanol is unique due to the presence of both bromine and chlorine atoms on the thiophene ring and the ethanol group. This combination of functional groups imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H6BrClOS |
|---|---|
Poids moléculaire |
241.53 g/mol |
Nom IUPAC |
1-(5-bromo-4-chlorothiophen-2-yl)ethanol |
InChI |
InChI=1S/C6H6BrClOS/c1-3(9)5-2-4(8)6(7)10-5/h2-3,9H,1H3 |
Clé InChI |
ZNXNUJGKWNZIBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(S1)Br)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




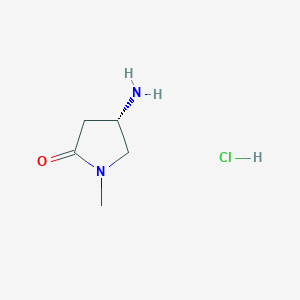
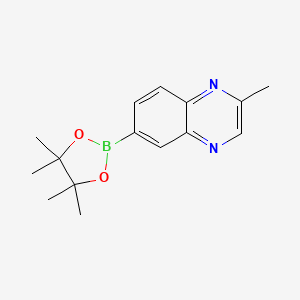
![Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13669820.png)
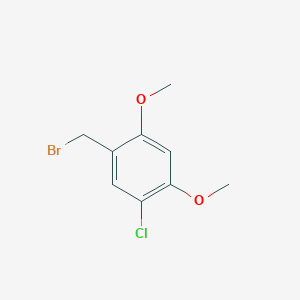
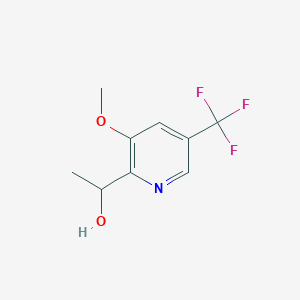
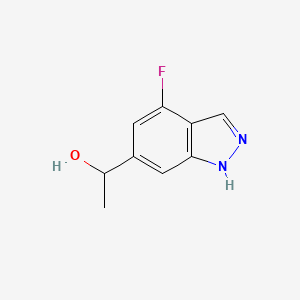
![6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669840.png)
![2-Bromo-1-[3-(tert-butyl)phenyl]ethanone](/img/structure/B13669845.png)

